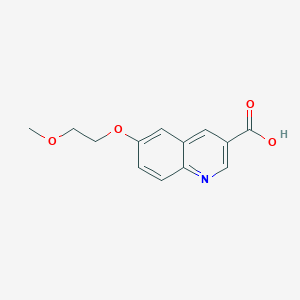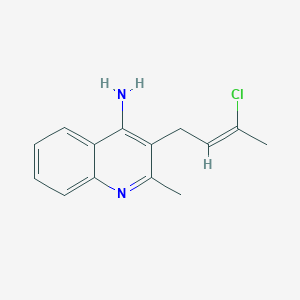
(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 5-chloro-2-fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of biaryl structures .
Biology and Medicine: Its derivatives can be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it a key intermediate in the manufacture of various high-value products .
Mécanisme D'action
The mechanism of action of (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the desired biaryl product and regenerates the palladium catalyst .
Comparaison Avec Des Composés Similaires
(5-Chloro-2-fluorophenyl)boronic acid: Similar in structure but lacks the pyridine ring.
4-Pyridinylboronic acid: Contains the pyridine ring but lacks the 5-chloro-2-fluorophenyl group.
Uniqueness: The uniqueness of (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid lies in its dual functional groups, which provide versatility in chemical synthesis. The presence of both the pyridine ring and the 5-chloro-2-fluorophenyl group allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler boronic acids .
Propriétés
Formule moléculaire |
C11H8BClFNO2 |
|---|---|
Poids moléculaire |
251.45 g/mol |
Nom IUPAC |
[2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H8BClFNO2/c13-8-1-2-10(14)9(6-8)11-5-7(12(16)17)3-4-15-11/h1-6,16-17H |
Clé InChI |
HAGDYBKCKZNLLX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)


![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)



![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)



